Cas no 57915-80-7 (3-(2,3-dichlorophenyl)propan-1-ol)

3-(2,3-Dichlorophenyl)propan-1-ol is a chlorinated aromatic alcohol with potential applications as an intermediate in organic synthesis and pharmaceutical development. Its structure, featuring a dichlorophenyl group attached to a propanol chain, offers reactivity for further functionalization, making it valuable in the preparation of more complex molecules. The presence of chlorine atoms enhances its utility in cross-coupling reactions and other transformations where electron-withdrawing groups are beneficial. This compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its well-defined molecular structure ensures consistency in synthetic processes, supporting its use in research and industrial applications requiring precise chemical building blocks.
3-(2,3-dichlorophenyl)propan-1-ol structure
57915-80-7 structure
Product Name:3-(2,3-dichlorophenyl)propan-1-ol
CAS No:57915-80-7
MF:C9H10Cl2O
MW:205.081100940704
CID:947738
PubChem ID:53275953
Update Time:2025-05-25

3-(2,3-dichlorophenyl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,3-dichloro-phenyl)-propan-1-ol
    • 3-(2,3-dichlorophenyl)-1-propanol
    • AG-G-04724
    • CTK5A7630
    • SureCN79190
    • 3-(2,3-dichlorophenyl)propan-1-ol
    • SCHEMBL79190
    • DTXSID40693253
    • MWCKCCVLVMKNCB-UHFFFAOYSA-N
    • AKOS005217824
    • CS-0268623
    • EN300-1624330
    • DB-303704
    • 57915-80-7
    • Inchi: 1S/C9H10Cl2O/c10-8-5-1-3-7(9(8)11)4-2-6-12/h1,3,5,12H,2,4,6H2
    • InChI Key: MWCKCCVLVMKNCB-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CC=1CCCO)Cl

Computed Properties

  • Exact Mass: 204.0108703g/mol
  • Monoisotopic Mass: 204.0108703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 20.2Ų

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Additional information on 3-(2,3-dichlorophenyl)propan-1-ol

3-(2,3-Dichlorophenyl)Propan-1-ol: A Comprehensive Overview

The compound 3-(2,3-dichlorophenyl)propan-1-ol, identified by the CAS number 57915-80-7, is a versatile organic molecule with significant applications in various fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a propanol chain. The presence of chlorine atoms in the aromatic ring imparts distinct chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.

The synthesis of 3-(2,3-dichlorophenyl)propan-1-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution of a dichlorobenzene derivative with an appropriate alcohol group. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, which align with the growing demand for sustainable chemical processes. Researchers have also explored the use of microwave-assisted synthesis to optimize reaction conditions and improve yields.

In terms of physical properties, 3-(2,3-dichlorophenyl)propan-1-ol exhibits a melting point of approximately 45°C and a boiling point around 160°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various extraction and purification techniques. The compound's ability to form hydrogen bonds due to the hydroxyl group contributes to its moderate polarity, which is advantageous in applications requiring controlled solubility profiles.

The applications of 3-(2,3-dichlorophenyl)propan-1-ol span across multiple industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds, including antiviral and anticancer agents. Recent studies have highlighted its potential as a precursor for developing novel drug candidates targeting specific cellular pathways. Additionally, this compound finds utility in agrochemicals, where it is used as an intermediate in the production of pesticides and herbicides with enhanced efficacy and reduced environmental impact.

In materials science, 3-(2,3-dichlorophenyl)propan-1-ol has been investigated for its role in polymer synthesis. Its ability to act as a chain transfer agent or initiator has led to the development of advanced polymeric materials with tailored mechanical and thermal properties. Researchers have also explored its use in creating stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH.

The environmental impact of 3-(2,3-dichlorophenyl)propan-1-ol has been a subject of recent research interest. Studies have focused on its biodegradation patterns and toxicity profiles to assess its safety for industrial use. Findings indicate that under aerobic conditions, the compound undergoes efficient microbial degradation, reducing its persistence in aquatic environments. However, further investigations are required to fully understand its long-term ecological effects.

In conclusion, 3-(2,3-dichlorophenyl)propan-1-ol, with its CAS number 57915-80-7, stands out as a significant compound with diverse applications across various scientific domains. Its unique chemical structure and favorable physical properties make it an invaluable tool for researchers and industry professionals alike. As advancements in synthetic methodologies and application development continue to emerge, this compound is poised to play an even more prominent role in shaping future innovations.

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